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Abstract
Triclocarban (TCC), a widely used antimicrobial agent in consumer products, has come under

increasing scrutiny regarding its systemic exposure and potential biological effects in

mammals.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion

(ADME) is critical for assessing its safety profile. This technical guide provides a

comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of

triclocarban in various mammalian species, including humans, rats, and mice. It details the

metabolic pathways, summarizes quantitative pharmacokinetic data, and outlines the

experimental methodologies used in key studies.

Introduction
Triclocarban (3,4,4'-trichlorocarbanilide) is a bacteriostatic agent historically incorporated into a

variety of personal care products such as soaps, detergents, and body washes.[1][2][3] Its

widespread use has led to measurable levels in the environment and detectable concentrations

in human biological samples, including urine, blood, and breast milk.[3][4][5] Concerns over

potential endocrine-disrupting activities and other health effects have prompted a deeper

investigation into how this compound is processed by the mammalian body.[1][6] This

document synthesizes the available scientific literature to provide a detailed technical resource

on the ADME of triclocarban.
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Absorption
The primary routes of exposure to triclocarban in the general population are dermal contact

through the use of personal care products and, to a lesser extent, oral ingestion.[4][5]

Dermal Absorption
Dermal absorption of triclocarban is generally low. In humans, studies involving showering with

TCC-containing soap estimated that approximately 0.6% of the applied dose is absorbed.[2][7]

[8] Similarly, in rodents, dermal absorption was found to be low, at ≤ 3% of the applied dose.[1]

[9][10] The lipophilic nature of TCC allows it to penetrate the stratum corneum, the outermost

layer of the skin.[11]

Oral Absorption
Following oral administration in humans, triclocarban is more readily absorbed compared to

dermal application. In one study, approximately 27% of an oral dose was excreted in the urine,

indicating significant gastrointestinal absorption.[2] Animal studies in rats also demonstrate

absorption after oral gavage, with a portion of the administered dose being excreted in the bile.

[1][9][10]

Distribution
Following absorption, triclocarban and its metabolites are distributed throughout the body.

Tissue retention of radioactivity after administration of radiolabeled TCC in rats was found to be

low, with approximately 3.9% of the dose remaining in tissues at 24 hours and only 0.1% at 72

hours.[1][9][10]

Metabolism
Triclocarban undergoes extensive Phase I and Phase II metabolism in mammals.[5] The liver is

a primary site of metabolism, but other tissues, including the kidney and intestine, also

contribute.[4][12] The gut microbiota has also been shown to play a significant role in the

metabolism of TCC, particularly in the deconjugation of metabolites.[13][14]

Phase I Metabolism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.mdpi.com/1420-3049/26/9/2811
https://pmc.ncbi.nlm.nih.gov/articles/PMC8126057/
https://go.drugbank.com/drugs/DB11155
https://pmc.ncbi.nlm.nih.gov/articles/PMC3470465/
https://www.researchgate.net/publication/50302850_Investigation_of_Human_Exposure_to_Triclocarban_after_Showering_and_Preliminary_Evaluation_of_Its_Biological_Effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC7584751/
https://pubmed.ncbi.nlm.nih.gov/32501182/
https://www.tandfonline.com/doi/pdf/10.1080/00498254.2020.1779391
https://www.sinoshiny.com/blog/what-factors-affect-the-absorption-of-triclocarban-through-the-skin-1234004.html
https://go.drugbank.com/drugs/DB11155
https://pmc.ncbi.nlm.nih.gov/articles/PMC7584751/
https://pubmed.ncbi.nlm.nih.gov/32501182/
https://www.tandfonline.com/doi/pdf/10.1080/00498254.2020.1779391
https://pmc.ncbi.nlm.nih.gov/articles/PMC7584751/
https://pubmed.ncbi.nlm.nih.gov/32501182/
https://www.tandfonline.com/doi/pdf/10.1080/00498254.2020.1779391
https://pmc.ncbi.nlm.nih.gov/articles/PMC8126057/
https://www.mdpi.com/1420-3049/26/9/2811
https://pmc.ncbi.nlm.nih.gov/articles/PMC3250046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8192447/
https://escholarship.org/content/qt5xf525r7/qt5xf525r7.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The initial metabolic transformations of triclocarban are primarily oxidative, catalyzed by

cytochrome P450 enzymes.[4] The main Phase I reactions include:

Hydroxylation: The most prominent pathway involves the hydroxylation of the aromatic rings

to form monohydroxylated metabolites. The major products are 2'-hydroxy-TCC, 3'-hydroxy-

TCC, and 6-hydroxy-TCC.[1][4] Dihydroxylated metabolites have also been identified.[15]

Dechlorination: Dechlorinated metabolites have also been reported.[15]

Phase II Metabolism
The hydroxylated metabolites of triclocarban, as well as the parent compound, undergo

conjugation reactions to increase their water solubility and facilitate excretion.[4][5] The primary

Phase II pathways are:

Glucuronidation: Both the hydroxylated metabolites and the parent TCC can be conjugated

with glucuronic acid. N-glucuronides of TCC (N-Gluc-TCC and N'-Gluc-TCC) are major

urinary metabolites in humans and monkeys.[2][4][5][12] Glucuronides of the hydroxylated

metabolites (e.g., 2'-O-Gluc-TCC) are also formed and are major metabolites in mammalian

bile.[4][5] Uridine-5'-diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A9, are

involved in these reactions.[12][16]

Sulfation: Sulfate conjugates of hydroxylated TCC are also significant metabolites,

particularly in plasma.[2][3]

Role of Gut Microbiota
Recent studies have highlighted the crucial role of the gut microbiota in TCC metabolism. Gut

bacteria can deconjugate the glucuronide and sulfate metabolites that are excreted into the

intestine via bile.[13] This enterohepatic recirculation can lead to the reabsorption of the more

biologically active, unconjugated forms of TCC and its hydroxylated metabolites in the colon.

[13]

Excretion
The primary route of excretion for triclocarban and its metabolites is through the feces.[1][9][10]
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Fecal Excretion: In rats, following oral administration, approximately 85-86% of the dose is

excreted in the feces.[1][9][10] A significant portion of this is due to the biliary excretion of

metabolites.[1][9][10] In humans, around 70% of an oral dose was recovered in the feces.[2]

Urinary Excretion: A smaller proportion of the administered dose is excreted in the urine. In

rats, this accounts for 3-6% of an oral dose.[1][9][10] In humans, urinary excretion is more

significant after oral administration, accounting for about 27% of the dose, primarily as N-

glucuronide conjugates.[2]

Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters of triclocarban

from various studies.

Table 1: Excretion of Triclocarban and its Metabolites in Male Rats Following a Single Oral

Gavage Administration[1][10]

Dose (mg/kg)
% Dose in Urine
(72h)

% Dose in Feces
(72h)

% Dose Excreted in
Bile (48h)

50 3 - 6 85 - 86 29

150 3 - 6 85 - 86 Not Reported

500 3 - 6 85 - 86 Not Reported

Table 2: Excretion of Triclocarban and its Metabolites in Mice Following a Single Oral Gavage

Administration (50 mg/kg)[1][10]

Sex % Dose in Urine (72h) % Dose in Feces (72h)

Male 3.3 - 4.7 73 - 75

Female 3.3 - 4.7 73 - 75

Table 3: Dermal Absorption of Triclocarban in Rodents[1][9]
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Species Application % Absorbed

Rat 1.5% or 3% ≤ 3

Mouse 1.5% ~2 - 3

Table 4: Human Pharmacokinetic Parameters of Triclocarban

Route of
Administration

Parameter Value Reference

Oral
% Dose Excreted in

Urine (80h)
27 [2]

Oral
% Dose Excreted in

Feces (5 days)
70 [2]

Oral
Urinary Elimination

Half-life
~20 hours [17]

Intravenous
Urinary Elimination

Half-life
~10 hours [17]

Dermal (Showering) Estimated Absorption 0.6% of applied dose [2][7][8]

Dermal (Showering)
Urinary Elimination

Half-life
~28 hours [17]

Experimental Protocols
In Vivo Pharmacokinetic Studies in Rodents
A common experimental design to study the ADME of triclocarban in rodents involves the

following steps:

Test Substance: [14C]Triclocarban is often used to facilitate the tracing and quantification of

the compound and its metabolites.[1]

Animal Model: Male and female rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1) are

frequently used.[1][12]
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Administration: For oral studies, a single dose is administered by gavage.[1][10] For dermal

studies, a defined amount of a TCC-containing formulation (e.g., a 1.5% or 3% solution) is

applied to a shaved area of the back.[1][9]

Sample Collection: Animals are housed in metabolism cages to allow for the separate

collection of urine and feces over a period of 72 hours.[1] For biliary excretion studies, bile

duct cannulation is performed. Blood samples are collected at various time points to

determine plasma concentrations. At the end of the study, tissues are collected to assess

distribution.[1]

Analysis: Radioactivity in all samples is quantified using liquid scintillation counting.

Metabolite profiling and identification in urine, feces, bile, and plasma are performed using

techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass

Spectrometry (MS/MS).[1][13]

In Vitro Metabolism Studies
In vitro systems are used to investigate the metabolic pathways and enzymes involved in TCC

metabolism:

System: Cryopreserved hepatocytes or liver microsomes from different species (human, rat,

mouse) are commonly used.[1][12][16]

Incubation: Triclocarban or its hydroxylated metabolites are incubated with the hepatocytes

or microsomes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions,

UDPGA for glucuronidation).[12][16]

Analysis: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the

metabolites formed.[12][13] This allows for the determination of metabolic clearance and the

identification of the specific enzymes involved (e.g., by using specific inhibitors or

recombinant enzymes).[12]

Quantitative Analysis of Triclocarban in Biological
Samples
A general procedure for the quantitative analysis of triclocarban and its metabolites in biological

matrices like blood, urine, or tissue homogenates involves:
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Sample Preparation: This typically involves protein precipitation (e.g., with methanol)

followed by solid-phase extraction (SPE) to clean up the sample and concentrate the

analytes.[1][7]

Chromatographic Separation: The extracted analytes are separated using reversed-phase

HPLC on a C18 column.[13]

Detection and Quantification: Detection is achieved using a tandem mass spectrometer

(MS/MS) operating in multiple reaction monitoring (MRM) mode, which provides high

selectivity and sensitivity.[13] Stable isotope-labeled internal standards are used for accurate

quantification.

Visualizations
Metabolic Pathway of Triclocarban in Mammals
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Caption: Metabolic pathway of Triclocarban in mammals.
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Caption: Workflow for an in vivo pharmacokinetic study of Triclocarban.

Conclusion
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The pharmacokinetics of triclocarban in mammals are characterized by low dermal absorption,

more significant oral absorption, and rapid and extensive metabolism. The primary metabolic

pathways involve hydroxylation followed by glucuronidation and sulfation, leading to

predominantly fecal excretion via the bile. The gut microbiota plays a key role in the

deconjugation of metabolites, potentially leading to enterohepatic recirculation. The data

summarized in this guide provide a crucial foundation for researchers, scientists, and drug

development professionals in evaluating the systemic exposure and potential health risks

associated with triclocarban. Further research is warranted to fully elucidate the inter-individual

variability in TCC metabolism and the toxicological significance of its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and
route comparison - PMC [pmc.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. biomonitoring.ca.gov [biomonitoring.ca.gov]

4. mdpi.com [mdpi.com]

5. The Different Facets of Triclocarban: A Review - PMC [pmc.ncbi.nlm.nih.gov]

6. ijcrcps.com [ijcrcps.com]

7. Investigation of human exposure to triclocarban after showering, and preliminary
evaluation of its biological effects - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Disposition and metabolism of antibacterial agent, triclocarban, in rodents; a species and
route comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

10. tandfonline.com [tandfonline.com]

11. What factors affect the absorption of triclocarban through the skin? - Blog [sinoshiny.com]

12. In Vitro Glucuronidation of the Antibacterial Triclocarban and Its Oxidative Metabolites -
PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1662361?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7584751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7584751/
https://go.drugbank.com/drugs/DB11155
https://biomonitoring.ca.gov/sites/default/files/downloads/052410Triclocarban.pdf
https://www.mdpi.com/1420-3049/26/9/2811
https://pmc.ncbi.nlm.nih.gov/articles/PMC8126057/
http://ijcrcps.com/pdfcopy/oct2016/ijcrcps6.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3470465/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3470465/
https://www.researchgate.net/publication/50302850_Investigation_of_Human_Exposure_to_Triclocarban_after_Showering_and_Preliminary_Evaluation_of_Its_Biological_Effects
https://pubmed.ncbi.nlm.nih.gov/32501182/
https://pubmed.ncbi.nlm.nih.gov/32501182/
https://www.tandfonline.com/doi/pdf/10.1080/00498254.2020.1779391
https://www.sinoshiny.com/blog/what-factors-affect-the-absorption-of-triclocarban-through-the-skin-1234004.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3250046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3250046/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut
microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]

14. escholarship.org [escholarship.org]

15. Electrochemistry-Mass Spectrometry Unveils the Formation of Reactive Triclocarban
Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

16. In vitro glucuronidation of the antibacterial triclocarban and its oxidative metabolites -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. Potential Developmental and Reproductive Impacts of Triclocarban: A Scoping Review -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Pharmacokinetics and Metabolism of Triclocarban
in Mammals: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662361#pharmacokinetics-and-metabolism-of-
triclocarban-in-mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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